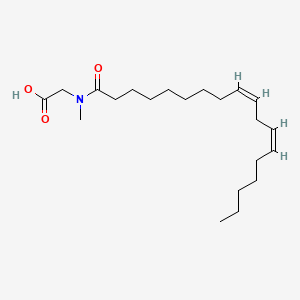
Linoleoyl sarcosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Linoleoyl sarcosine is a compound with the molecular formula C21H37NO3. It is an N-acylamino acid derivative, specifically an N-methyl-N-(9Z,12Z)-9,12-octadecadienoyl glycine. This compound is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) parts, making it useful in various applications such as emulsifiers and surfactants .
准备方法
Synthetic Routes and Reaction Conditions
Linoleoyl sarcosine can be synthesized through several methods. One common method involves the reaction of linoleic acid with N-methylglycine (sarcosine) in the presence of a catalyst. The reaction typically occurs at elevated temperatures (around 170°C) for several hours, resulting in the formation of this compound with the elimination of water .
Another method involves the use of methyl linoleate and sodium N-methylglycinate. This reaction can be conducted at a lower temperature (around 120°C) and shorter reaction times (approximately 3.5 hours). The addition of sodium methoxide in methanol as a catalyst enhances the reaction efficiency, yielding this compound in high purity .
Industrial Production Methods
Industrial production of this compound often employs the Schotten-Baumann reaction, where linoleoyl chloride (derived from linoleic acid and phosphorus trichloride) is added to an aqueous solution of N-methylglycine at a controlled pH of 10. This method, however, is less favored due to the high cost of carboxylic acid chlorides and the need for proper disposal of byproducts .
化学反应分析
Types of Reactions
Linoleoyl sarcosine undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleoyl group can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is typical.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxamide group under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: N-substituted derivatives of this compound.
科学研究应用
Linoleoyl sarcosine has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various formulations.
Biology: Studied for its role in cell membrane dynamics and interactions.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in personal care products, such as skin cleansers, due to its mild surfactant properties.
作用机制
Linoleoyl sarcosine exerts its effects primarily through its amphiphilic nature. The hydrophilic sarcosine head group interacts with water, while the lipophilic linoleoyl tail interacts with lipids. This dual interaction allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds. In biological systems, it can integrate into cell membranes, affecting membrane fluidity and permeability .
相似化合物的比较
Similar Compounds
Oleoyl sarcosine: Similar structure but with a monounsaturated oleoyl group instead of the polyunsaturated linoleoyl group.
Stearoyl sarcosine: Contains a saturated stearoyl group.
Palmitoyl sarcosine: Contains a saturated palmitoyl group.
Uniqueness
Linoleoyl sarcosine is unique due to its polyunsaturated linoleoyl group, which imparts distinct chemical and physical properties. The presence of multiple double bonds enhances its reactivity and ability to interact with other molecules, making it more versatile in various applications compared to its saturated or monounsaturated counterparts .
属性
CAS 编号 |
26408-39-9 |
|---|---|
分子式 |
C21H37NO3 |
分子量 |
351.5 g/mol |
IUPAC 名称 |
2-[methyl-[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid |
InChI |
InChI=1S/C21H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h7-8,10-11H,3-6,9,12-19H2,1-2H3,(H,24,25)/b8-7-,11-10- |
InChI 键 |
JWHARDIWYCXHAN-NQLNTKRDSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N(C)CC(=O)O |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N(C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















